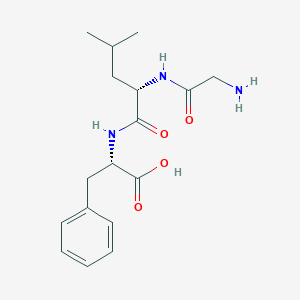
Glycyl-leucyl-phenylalanine
Descripción general
Descripción
Glycyl-Leucyl-Phenylalanine is a dipeptide composed of glycine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism .
Synthesis Analysis
The synthesis of L-phenylalanine, a component of Glycyl-Leucyl-Phenylalanine, has been studied extensively. A recent study demonstrated an efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Aplicaciones Científicas De Investigación
Nanomedicine and Drug Delivery
Glycyl-leucyl-phenylalanine plays a significant role in the field of nanomedicine , particularly in the development of self-assembling peptides. These peptides can form nanostructures and hydrogels, which are promising for innovative drug delivery systems . The Phe-Phe motif, which is part of this tripeptide, is known for driving the self-assembly of short peptides into nanostructures that can be used for targeted drug delivery .
Biomaterials for Tissue Engineering
The self-assembly properties of Glycyl-leucyl-phenylalanine also make it a valuable component in creating biomaterials for tissue engineering. Dipeptide-based hydrogels, which can be formed from this tripeptide, offer a biocompatible matrix that supports cell growth and tissue repair .
Synthesis of Pharmaceutically Active Compounds
This tripeptide is utilized in the biosynthesis of L-phenylalanine , an essential amino acid with multiple industrial applications. L-phenylalanine is a precursor for various pharmaceutically active compounds, including antibiotics and anticancer drugs .
Molecular Interaction Studies
In physicochemical research, Glycyl-leucyl-phenylalanine is used to study molecular interactions. Understanding these interactions is crucial for the design of new drug formulations and delivery technologies .
Enzymatic Studies and Mechanistic Insights
The compound is involved in studies related to enzymatic activity and mechanisms. For instance, it is used to investigate the role of cathepsin C in lysosomal function and the independent pathways of calcium signaling .
Biotechnological Production Processes
Glycyl-leucyl-phenylalanine is part of systematic bioconversion processes in biotechnology . It’s used to develop efficient microbial pathways for the production of high-value amino acids from low-cost starting materials .
Direcciones Futuras
Mecanismo De Acción
Target of Action
H-Gly-Leu-Phe-OH, also known as Glycyl-leucyl-phenylalanine or GLF, is an immunostimulatory tripeptide derived from α-lactalbumin It’s known that glf can inhibit certain effects induced by the anticancer agent etoposide .
Mode of Action
It’s known that glf can inhibit the effects of etoposide, an anticancer agent . Etoposide works by inhibiting topoisomerase II, an enzyme that aids in DNA unwinding, leading to DNA damage and cell death . GLF’s ability to inhibit the effects of Etoposide suggests it may interact with this pathway, although the exact mechanism is unclear.
Biochemical Pathways
Given its known effect of inhibiting etoposide-induced effects , it’s likely that GLF interacts with the DNA repair and cell death pathways. Etoposide induces DNA damage by inhibiting topoisomerase II, leading to cell death
Result of Action
GLF has been shown to inhibit the effects of Etoposide, including Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer . This suggests that GLF may have protective effects against these conditions.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(19-15(21)10-18)16(22)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUWMSBGMVAHSJ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908255 | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-leucyl-phenylalanine | |
CAS RN |
103213-38-3 | |
| Record name | Glycyl-leucyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





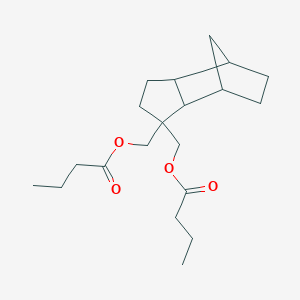
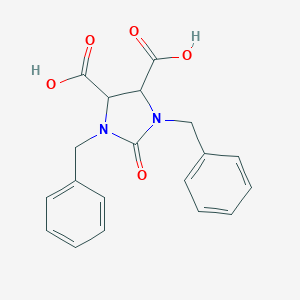
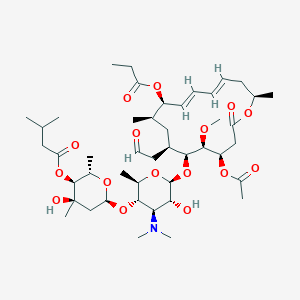
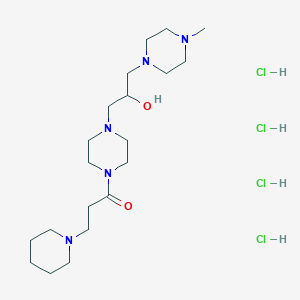

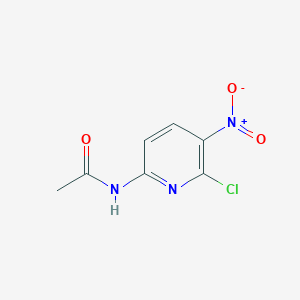
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
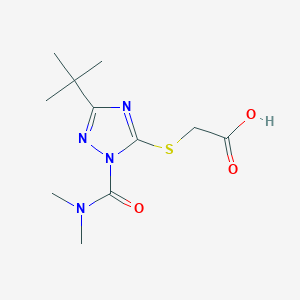

![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)

